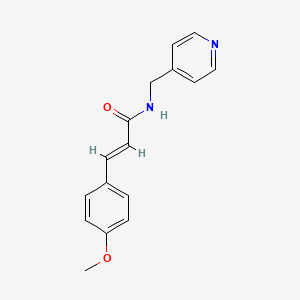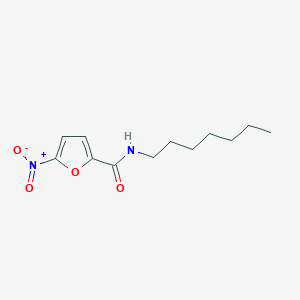
(2E)-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is an organic compound that belongs to the class of enamides It features a methoxyphenyl group and a pyridinylmethyl group attached to a prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE typically involves the following steps:
Formation of the Enamide Backbone: The prop-2-enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amine under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction involving a pyridine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The double bond in the prop-2-enamide backbone can be reduced to form a single bond, resulting in a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biological processes.
Medicine
In medicinal chemistry, (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The methoxyphenyl and pyridinylmethyl groups can interact with enzymes or receptors, modulating their activity. The prop-2-enamide backbone may also play a role in stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(2E)-3-(4-HYDROXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE: Similar structure but with the pyridinyl group attached at a different position.
Uniqueness
(2E)-3-(4-METHOXYPHENYL)-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
(E)-3-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-5-2-13(3-6-15)4-7-16(19)18-12-14-8-10-17-11-9-14/h2-11H,12H2,1H3,(H,18,19)/b7-4+ |
InChIキー |
MFJNTBYFCOCORQ-QPJJXVBHSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=NC=C2 |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine](/img/structure/B11694705.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694713.png)
![2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11694716.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11694726.png)

![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B11694740.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11694748.png)
![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-5-nitropyridine](/img/structure/B11694752.png)
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11694755.png)


![2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11694763.png)
![5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B11694774.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11694786.png)
